molecular formula C16H10ClF3N2O B8395751 3-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenol

3-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenol

Cat. No. B8395751
M. Wt: 338.71 g/mol
InChI Key: RILPZUHAOBLLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C16H10ClF3N2O and its molecular weight is 338.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H10ClF3N2O

Molecular Weight

338.71 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]phenol

InChI

InChI=1S/C16H10ClF3N2O/c17-12-6-1-2-7-13(12)22-14(9-15(21-22)16(18,19)20)10-4-3-5-11(23)8-10/h1-9,23H

InChI Key

RILPZUHAOBLLNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(3-(benzyloxy)phenyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole in MeOH (100 mL) was added 10% palladium on carbon (1.04 g). The black suspension was shaken on the Pair hydrogenator at 40-50 psi hydrogen pressure for 5 hours. At this time the reaction was incomplete as evidenced by HPLC analysis. The reaction suspension was treated with additional Pd/C and shaken under 60 psi hydrogen pressure for an additional 16 hours. At this time HPLC showed no remaining starting 5-(3-(benzyloxy)phenyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole. The reaction mixture was filtered through a pad of Celite that was then washed thoroughly with MeOH. The filtrate was concentrated under reduced pressure to afford 3-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenol as a brittle foam. This material was pure enough for use in subsequent transformations. MS(ES): 339 [M+H]+.
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5-(3-(benzyloxy)phenyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
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1.04 g
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5-(3-(benzyloxy)phenyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
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